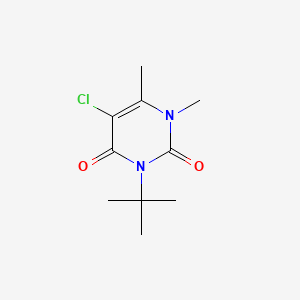

2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl-

説明

Chemical Identity and Nomenclature

Terbacil is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl-5-chloro-6-methyl-1H-pyrimidine-2,4-dione. Its molecular formula, C₉H₁₃ClN₂O₂, reflects a heterocyclic pyrimidine backbone substituted with chlorine, methyl, and tert-butyl functional groups. The compound’s structural uniqueness arises from the spatial arrangement of these substituents, which confer both hydrophobicity and electron-withdrawing characteristics critical for herbicidal activity.

Alternative nomenclature includes descriptors such as 3-tert-butyl-5-chloro-6-methyluracil and 5-chloro-3-(1,1-dimethylethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, as codified in databases like PubChem and mzCloud. A comparative analysis of synonyms reveals regional and historical variations in naming conventions (Table 1).

Table 1: Synonymous Designations for Terbacil

The compound’s InChIKey (NBQCNZYJJMBDKY-UHFFFAOYSA-N) and SMILES representation (CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl) further standardize its digital identification across chemical databases.

Historical Development and Discovery

Regulatory Classification and IUPAC Documentation

Regulatory frameworks classify Terbacil as a Group 5 herbicide under the Herbicide Resistance Action Committee (HRAC) system, denoting inhibition of photosynthesis at photosystem II. The European Community assigns it the EC number 227-595-1, while its CAS registry (5902-51-2) and DSSTox Substance ID (DTXSID8024317) facilitate tracking in environmental and toxicological databases.

特性

CAS番号 |

7692-49-1 |

|---|---|

分子式 |

C10H15ClN2O2 |

分子量 |

230.69 g/mol |

IUPAC名 |

3-tert-butyl-5-chloro-1,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15ClN2O2/c1-6-7(11)8(14)13(10(2,3)4)9(15)12(6)5/h1-5H3 |

InChIキー |

SLTNKNQXAJOSFC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)N(C(=O)N1C)C(C)(C)C)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- typically involves multi-step organic reactions. One common method starts with the chlorination of 2,4(1H,3H)-pyrimidinedione to introduce the chlorine atom at the 5-position. This is followed by alkylation reactions to introduce the tert-butyl and methyl groups at the 3- and 1,6-positions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability. Catalysts and optimized reaction pathways are employed to minimize by-products and maximize the yield of the desired compound.

化学反応の分析

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde.

科学的研究の応用

Anticancer Activity

Research has indicated that derivatives of pyrimidinediones exhibit significant anticancer properties. For instance, compounds structurally related to 2,4(1H,3H)-pyrimidinedione have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that these compounds can induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins .

Antiviral Properties

Pyrimidinediones have also been investigated for their antiviral effects. Specifically, they have shown promise against viral infections by inhibiting viral replication mechanisms. In vitro studies suggest that these compounds may interfere with viral RNA synthesis, making them potential candidates for antiviral drug development .

Insecticide Development

The compound has been explored for its potential use in developing novel insecticides. Its efficacy against specific pests such as aphids has been documented in studies where formulations containing pyrimidinedione derivatives exhibited enhanced insecticidal activity compared to traditional insecticides. This is particularly relevant in integrated pest management systems where reducing chemical pesticide usage is crucial .

Plant Growth Regulators

In addition to pest control, the compound has been evaluated for its role as a plant growth regulator. Research indicates that certain pyrimidinedione derivatives can promote growth and improve yield in crops by modulating hormonal pathways involved in plant development .

Polymer Chemistry

2,4(1H,3H)-Pyrimidinedione derivatives are utilized in polymer chemistry to synthesize new materials with enhanced properties. Their incorporation into polymer matrices can improve thermal stability and mechanical strength. Studies have shown that polymers modified with these compounds display better resistance to environmental stressors compared to unmodified counterparts .

Case Study 1: Anticancer Research

A comprehensive study conducted on the anticancer effects of pyrimidinedione derivatives revealed that specific modifications to the compound's structure significantly increased its cytotoxicity against breast cancer cells. The study utilized various assays to assess cell viability and apoptosis markers, concluding that these derivatives could serve as lead compounds for further drug development .

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of a new insecticide formulation based on pyrimidinedione, researchers found a marked reduction in aphid populations on treated crops compared to untreated controls. The formulation was noted for its low toxicity to non-target species, highlighting its potential as an environmentally friendly pest management solution .

作用機序

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- involves its interaction with specific molecular targets. The chlorine and tert-butyl groups play a crucial role in the compound’s binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biological pathways and lead to therapeutic effects.

類似化合物との比較

Research Findings and Implications

- Efficacy : Terbacil’s selectivity and persistence make it effective in orchards and sugarcane fields, though its solubility limits require formulation adjustments for optimal delivery .

- Environmental Impact : Structural analogs like Tebuthiuron exhibit longer soil half-lives, raising concerns about groundwater contamination compared to Terbacil .

- Synergistic Formulations : Combining Terbacil with triazine or sulfonylurea herbicides (e.g., compounds) may broaden weed control spectra and mitigate resistance .

生物活性

2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- (CAS No. 25546-02-5) is a pyrimidine derivative with notable biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antifungal and antimalarial research.

- Molecular Formula: C9H13ClN2O3

- Molecular Weight: 232.66 g/mol

- Melting Point: 160 - 163 °C

- Solubility: Slightly soluble in DMSO and methanol

- Density: 1.36 g/cm³ (predicted)

- pKa: 8.08 (predicted)

Biological Activity

Antifungal Activity:

Research indicates that compounds similar to 2,4(1H,3H)-Pyrimidinedione exhibit significant antifungal properties. For example, studies have shown that related pyrimidine derivatives can be effective against various Candida and Aspergillus species. The minimal inhibitory concentrations (MIC) for these compounds range from 21.87 to 43.75 µg/ml against different fungal strains .

Antimalarial Activity:

Recent studies have highlighted the potential of pyrimidine derivatives in malaria treatment. A study identified novel trisubstituted pyrimidines that block multiple stages of the malaria life cycle in vitro. These compounds showed high potency against Plasmodium falciparum kinases, which are crucial for parasite survival and replication .

In Vitro Studies

A comprehensive study evaluated the biological activity of various pyrimidine analogues against PfGSK3 and PfPK6 kinases using a proprietary luciferase assay. The results indicated that several compounds exhibited IC50 values in the nanomolar range, suggesting strong inhibitory effects on these critical kinases involved in malaria pathogenesis.

| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

|---|---|---|

| Compound A | 17 | 25 |

| Compound B | 45 | 30 |

| Compound C | 60 | 50 |

This table illustrates the effectiveness of selected compounds in inhibiting key kinases associated with malaria .

Toxicity and Environmental Impact

The compound has been noted for its toxicity to aquatic life and potential environmental hazards when released into ecosystems. Regulatory bodies emphasize the need for careful handling and disposal due to its harmful effects on aquatic organisms .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethylpyrimidinedione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalizing a pyrimidinedione core. A plausible route includes:

Core Formation : Start with a barbituric acid derivative (e.g., 2-thiobarbituric acid) and introduce substituents via nucleophilic substitution or coupling reactions.

Substituent Introduction :

- Chloro Group : Use chlorinating agents (e.g., POCl₃) under reflux conditions .

- tert-Butyl and Methyl Groups : Alkylation with tert-butyl bromide or methyl iodide in the presence of a base (e.g., K₂CO₃) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Optimization Tips :

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions (e.g., tert-butyl at C3, methyl at C1/C6) and assess purity. Compare chemical shifts to analogs (e.g., δ 1.3 ppm for tert-butyl protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions.

Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 273.1 g/mol) and isotopic patterns for chlorine .

X-ray Crystallography : Resolve stereochemical ambiguities, though crystal growth may require slow evaporation from DMSO/water .

Q. How should stability studies be designed to evaluate this compound under varying conditions?

Methodological Answer:

Storage Conditions :

- Test stability at 4°C (short-term) vs. -20°C (long-term) in amber vials to prevent photodegradation.

- Use desiccants (silica gel) to mitigate hydrolysis .

Stress Testing :

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor via HPLC .

- Thermal Stability : Heat samples to 50–100°C and assess decomposition products using GC-MS.

Advanced Research Questions

Q. How do the tert-butyl and methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The tert-butyl group at C3 creates steric hindrance, reducing reactivity at adjacent positions. Methyl groups at C1/C6 may enhance electron density at the pyrimidinedione core, favoring electrophilic attacks .

- Experimental Design :

- Compare reaction rates with analogs lacking tert-butyl/methyl groups.

- Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .

Q. How can contradictory spectral data (e.g., NMR shifts or IR stretches) be resolved for this compound?

Methodological Answer:

2D NMR Validation : Use HSQC to correlate ¹H-¹³C signals and NOESY to assess spatial proximity of substituents .

Dynamic NMR : For temperature-dependent conformational changes (e.g., tert-butyl rotation), acquire spectra at 25°C and -40°C .

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine ).

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

Docking Studies (AutoDock Vina) :

- Use the compound’s minimized structure (optimized with B3LYP/6-31G*) to predict binding affinity to enzymes (e.g., dihydrofolate reductase).

- Validate with molecular dynamics simulations (NAMD) to assess stability of ligand-receptor complexes .

ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity profiles based on logP and polar surface area .

Q. What role does this compound play in multi-step syntheses of heterocyclic scaffolds?

Methodological Answer:

As a Building Block :

- Participate in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) to generate biaryl pyrimidinediones .

- Serve as a precursor for fused heterocycles (e.g., thienopyrimidines via cyclization with sulfur reagents) .

Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。